![molecular formula C21H18F3N7O2S B6548653 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine CAS No. 946315-14-6](/img/structure/B6548653.png)
1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a triazolopyrimidine, a phenyl group, a piperazine ring, and a trifluoromethylbenzenesulfonyl group . These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities.
Synthesis Analysis
While specific synthesis methods for this compound were not found, triazolopyrimidines can be synthesized through various methods, including the reaction of hydrazonoyl halides with alkyl carbothioates . The presence of a piperazine ring and a trifluoromethylbenzenesulfonyl group suggests that additional steps would be needed to incorporate these groups .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazolopyrimidine is a fused ring system that includes a triazole ring (a five-membered ring with two nitrogen atoms) and a pyrimidine ring (a six-membered ring with two nitrogen atoms) . The piperazine is a six-membered ring with two nitrogen atoms, and the phenyl group is a six-membered carbon ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the triazolopyrimidine could react with Grignard reagents to form addition products . The piperazine ring could also undergo various reactions, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the triazole ring is known for its high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .Scientific Research Applications
Anticancer Properties
Neurological Disorders
Cardiovascular Applications
Anti-Inflammatory Effects
Chemical Biology and Enzyme Inhibition
Seed Preservation and Agricultural Applications
European Commission. (2024). The 2024 EU Prize for Citizens Science goes to three projects addressing marine pollution, agricultural biodiversity, and mental health. Link Cambridge Centre for Data-Driven Discovery. (2024). C2D3 Seed Fund winners for 2024. Link
Mechanism of Action
Target of Action
Similar compounds with a triazolo[4,5-d]pyrimidine core have been reported to inhibit the activity of certain protein kinases
Mode of Action
It’s known that kinase inhibitors typically work by binding to the atp-binding pocket of the kinase, thereby preventing the transfer of a phosphate group to the substrate . This compound may interact with its targets in a similar manner, but further studies are needed to confirm this.
Biochemical Pathways
Kinase inhibitors generally affect signal transduction pathways involved in cell growth and proliferation . The inhibition of these pathways can lead to the arrest of cell growth and induction of apoptosis .
Result of Action
Kinase inhibitors typically result in the arrest of cell growth and induction of apoptosis . This can lead to the inhibition of tumor growth in the case of cancer cells .
Future Directions
properties
IUPAC Name |
3-phenyl-7-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N7O2S/c22-21(23,24)15-5-4-8-17(13-15)34(32,33)30-11-9-29(10-12-30)19-18-20(26-14-25-19)31(28-27-18)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKMBMZSZCJWBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC(=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.